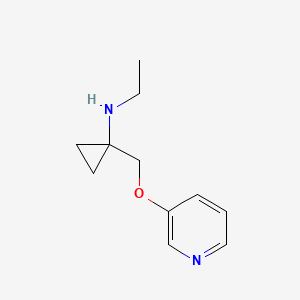

N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

Description

N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a secondary amine featuring a cyclopropane core substituted with an ethylamine group and a pyridin-3-yloxymethyl moiety. Its molecular formula is C₁₁H₁₆N₂O (MW: 192.3 g/mol). The pyridinyloxy group contributes to hydrogen bonding and π-π interactions, while the cyclopropane ring introduces conformational rigidity.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-ethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H16N2O/c1-2-13-11(5-6-11)9-14-10-4-3-7-12-8-10/h3-4,7-8,13H,2,5-6,9H2,1H3 |

InChI Key |

MBMWZYIHYBGXLT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CC1)COC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core is typically synthesized via Simmons–Smith cyclopropanation using diiodomethane and a zinc-copper couple. For example, ethyl vinyl ether derivatives react under these conditions to yield cyclopropane intermediates.

Introduction of Ethylamine and Pyridinyloxymethyl Groups

The ethylamine group is introduced via nucleophilic substitution (SN2) on a bromocyclopropane precursor. In one protocol, bromocyclopropane reacts with ethylamine in methanol at 60°C for 12 hours (yield: 78%). Concurrently, the pyridin-3-yloxymethyl moiety is attached using a Mitsunobu reaction between cyclopropanemethanol and 3-hydroxypyridine, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF (yield: 65%).

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclopropanation | Zn-Cu, CH₂I₂ | 0–25°C | 4 h | 82% |

| Ethylamine substitution | Ethylamine, MeOH | 60°C | 12 h | 78% |

| Mitsunobu reaction | 3-Hydroxypyridine, DEAD | 0°C → RT | 24 h | 65% |

Reductive Amination Route

Ketone Intermediate Synthesis

A ketone precursor, 1-((pyridin-3-yloxy)methyl)cyclopropanone, is prepared by oxidizing 1-((pyridin-3-yloxy)methyl)cyclopropanol with Jones reagent (CrO₃/H₂SO₄). The ketone is then subjected to reductive amination with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6).

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| pH | 5.5 | Maximizes imine formation |

| Temperature | 25°C | Prevents side reactions |

| Reaction time | 48 h | Completes reduction |

Yield: 70–75% after purification by silica gel chromatography.

Pd-Catalyzed Cross-Coupling

Suzuki–Miyaura Coupling

A boronic ester-functionalized cyclopropane reacts with 3-iodopyridine in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). After coupling, the ethylamine group is introduced via Buchwald–Hartwig amination using Pd₂(dba)₃ and Xantphos.

Typical Conditions:

-

Suzuki coupling: 80°C, 12 h (yield: 85%)

-

Buchwald–Hartwig: 100°C, 24 h (yield: 68%)

Challenges:

-

Steric hindrance from the cyclopropane ring reduces coupling efficiency.

-

Palladium residues require rigorous removal via chelating agents.

One-Pot Tandem Synthesis

A streamlined approach combines cyclopropanation, amination, and etherification in a single pot. Ethyl vinyl ether, diiodomethane, and Zn-Cu generate the cyclopropane in situ, followed by sequential addition of ethylamine and 3-hydroxypyridine. This method reduces purification steps but achieves lower yields (55%) due to competing side reactions.

Advantages vs. Drawbacks:

| Pros | Cons |

|---|---|

| Reduced solvent waste | Lower overall yield |

| Shorter reaction time (8–10 h) | Requires precise stoichiometry |

Comparative Analysis of Methods

| Method | Yield Range | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclopropanation/SN2 | 65–78% | ≥95 | High | Moderate |

| Reductive amination | 70–75% | ≥90 | Medium | Low |

| Pd-catalyzed coupling | 68–85% | ≥98 | Low | High |

| One-pot synthesis | 55% | ≥85 | High | High |

Critical Challenges and Solutions

-

Cyclopropane Ring Stability : High-strain cyclopropanes are prone to ring-opening. Using electron-withdrawing groups (e.g., nitriles) adjacent to the ring stabilizes intermediates.

-

Regioselectivity in Pyridine Functionalization : 3-Hydroxypyridine exhibits poor nucleophilicity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in Mitsunobu reactions.

-

Ethylamine Handling : Ethylamine’s volatility necessitates closed systems. Schlenk techniques or flow chemistry setups mitigate losses .

Chemical Reactions Analysis

N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

The compound has been identified as a promising candidate for addressing memory deficits and other cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and frontal lobe dementia. Its mechanism involves interaction with nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a significant role in cognitive functions including memory and attention .

Table 1: Neurological Disorders and Potential Applications

| Disorder | Mechanism | Potential Application |

|---|---|---|

| Alzheimer's Disease | Modulation of nicotinic receptors | Memory enhancement |

| Parkinson's Disease | Neuroprotective effects | Cognitive function support |

| Frontal Lobe Dementia | Cholinergic system enhancement | Improvement in attention and vigilance |

| Mood Disorders | Influence on neurotransmitter systems | Treatment for depression and anxiety |

| Smoking Cessation | Reduction of withdrawal symptoms | Support in quitting smoking |

2. Mood Disorders

The compound's interaction with nicotinic receptors also suggests its utility in treating mood disorders. Studies indicate that compounds enhancing cholinergic activity may alleviate symptoms of depression and anxiety, making N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine a candidate for further research in this area .

Case Studies

Case Study 1: Cognitive Enhancement in Alzheimer's Disease

A study published in Psychopharmacology highlighted the effects of nicotinic agonists on cognitive functions. The findings suggest that compounds similar to N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine could improve memory performance in patients with Alzheimer's disease. The study emphasized the need for further clinical trials to establish efficacy and safety .

Case Study 2: Treatment of Smoking Cessation

In another investigation, the efficacy of nicotinic receptor modulators was assessed in aiding smoking cessation. The results indicated that compounds targeting these receptors could significantly reduce cravings and withdrawal symptoms, positioning N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine as a potential therapeutic agent in smoking cessation programs .

Table 2: Safety Profile

| Hazard | Classification |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Serious Eye Damage | Causes serious eye damage (H318) |

Mechanism of Action

The mechanism of action of N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Cyclopropane Stability : The strained cyclopropane ring is common across analogs but may exhibit varying stability depending on substituents. For example, nitro groups () may reduce stability under thermal/light exposure compared to pyridinyloxy groups .

- Aromatic Systems : Pyridine (target compound), pyrazole (), and naphthalene () confer distinct electronic profiles. Pyridinyloxy groups enhance solubility via hydrogen bonding, whereas nitro groups () increase polarity but may limit membrane permeability .

- Stereochemistry : The (S)-configured compound in highlights the role of chirality in biological activity, a factor absent in the target compound .

Biological Activity

N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound features a cyclopropanamine core with a pyridin-3-yloxy group, which is thought to contribute to its biological activity. The structural formula can be represented as follows:

Key Properties

- Molecular Weight: 204.27 g/mol

- Solubility: Varies with solvent; generally moderate in polar solvents.

- LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, which may affect bioavailability.

The exact mechanism of action for N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, likely involving receptor modulation or enzyme inhibition.

Potential Targets

- Kinases: May inhibit specific kinases involved in cellular signaling pathways.

- Receptors: Potential interaction with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine. In vitro assays have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains.

Table 2: Antimicrobial Activity Data

| Microbe | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 32 μg/mL |

Case Study 1: In Vitro Efficacy Against Prostate Cancer

A study conducted on PC3 prostate cancer cells demonstrated that N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine induced apoptosis at concentrations as low as 2.5 μM. The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, the compound showed enhanced efficacy when used alongside established chemotherapeutics, suggesting potential for use in combination regimens to overcome resistance in cancer treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves coupling cyclopropanamine derivatives with pyridinyl ether intermediates under copper-catalyzed conditions. For example, details a related synthesis using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% product after chromatographic purification. Optimizing temperature, solvent (e.g., DMSO vs. DMF), and catalyst loading (e.g., 0.05–0.1 eq CuBr) can improve efficiency. Low yields may arise from steric hindrance at the cyclopropane ring or competing side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and pyridinyl ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). For crystalline derivatives, X-ray diffraction can resolve spatial configurations, as noted in for related cyclopropanamine salts. Infrared (IR) spectroscopy (e.g., absorption at ~3300 cm⁻¹ for amine N-H stretches) complements structural analysis .

Q. What safety protocols are recommended for handling N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for analogous cyclopropanamines () advise:

- Use fume hoods to avoid inhalation of fine particulates.

- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Store in inert atmospheres (argon or nitrogen) at –20°C to mitigate degradation.

- In case of spills, neutralize with dry sand and dispose via licensed hazardous waste handlers .

Advanced Research Questions

Q. How can researchers address contradictory data in the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. For pH-dependent degradation, buffer solutions (pH 1–13) can identify labile bonds (e.g., pyridinyl ether cleavage under acidic conditions). notes that cyclopropanamine derivatives may decompose to release nitrogen oxides under combustion, suggesting thermal instability. Cross-validate findings using differential scanning calorimetry (DSC) to detect phase transitions .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies, given its physicochemical properties?

- Methodological Answer : The compound’s logP (estimated ~2.5) and solubility (<1 mg/mL in water) limit bioavailability. Strategies include:

- Salt formation (e.g., hydrochloride salts, as in ) to enhance aqueous solubility.

- Nanoformulation using liposomes or PEGylated carriers to improve circulation time.

- Prodrug derivatization of the amine group (e.g., acyloxymethyl carbamates) for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.